

An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Anthraceneethanol

Cat. No.: B1580732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneethanol, with the CAS number 54060-73-0, is a fluorescent aromatic alcohol that holds significant potential in various scientific domains, particularly in analytical chemistry and as a building block in organic synthesis.^[1] Its rigid, polycyclic anthracene core coupled with a reactive hydroxyl group makes it a valuable tool for researchers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and advanced analytical techniques.

Core Molecular and Physical Properties

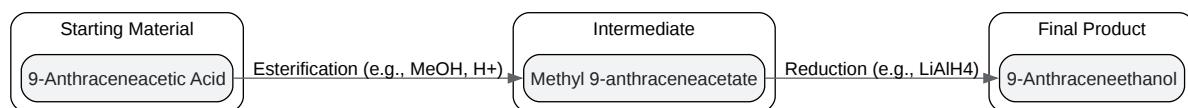
9-Anthraceneethanol, also known by its IUPAC name 2-(anthracen-9-yl)ethanol, possesses the molecular formula C₁₆H₁₄O and a molecular weight of approximately 222.28 g/mol .^[1] The defining structural feature of this molecule is the anthracene moiety, a tricyclic aromatic hydrocarbon, attached to an ethanol group at the 9-position. This structure is the foundation of its unique photophysical properties.

Physicochemical Data Summary

Property	Value	Reference
CAS Number	54060-73-0	[1]
Molecular Formula	C ₁₆ H ₁₄ O	[1]
Molecular Weight	222.28 g/mol	[1]
IUPAC Name	2-(anthracen-9-yl)ethanol	[1]
Synonyms	9-(2-Hydroxyethyl)anthracene, 2-(9-Anthryl)ethanol	[1] [2]
Appearance	Light yellow to yellow to green powder/crystal	
Melting Point	121.0 to 125.0 °C	
Solubility	Soluble in many organic solvents.	[3]

Photophysical Characteristics: A Fluorescent Beacon

The extended π -conjugated system of the anthracene core in **9-Anthraceneethanol** is responsible for its characteristic fluorescence.[\[3\]](#) While specific spectral data for **9-Anthraceneethanol** is not extensively published, the photophysical properties can be inferred from the parent anthracene molecule and similarly substituted derivatives. Anthracene typically exhibits strong absorption in the ultraviolet region with multiple vibronic bands and emits blue fluorescence with a high quantum yield.[\[4\]](#)[\[5\]](#)


The absorption and emission maxima of anthracene derivatives are sensitive to the solvent environment.[\[4\]](#)[\[6\]](#) The ethanol substituent in **9-Anthraceneethanol** can influence these properties through electronic and steric effects. It is anticipated that **9-Anthraceneethanol** will display absorption maxima in the range of 350-400 nm and fluorescence emission in the 400-450 nm range. The inherent fluorescence of this molecule is a key attribute that underpins its major applications.

Synthesis of 9-Anthraceneethanol

While a specific, detailed protocol for the synthesis of **9-Anthraceneethanol** is not readily available in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of similar anthracene derivatives. A common precursor for such compounds is 9-anthraldehyde.[7][8]

A logical synthetic pathway would involve the reduction of a 9-anthraceneacetyl derivative. For instance, 9-anthraceneacetic acid could be esterified and then reduced to yield **9-Anthraceneethanol**.

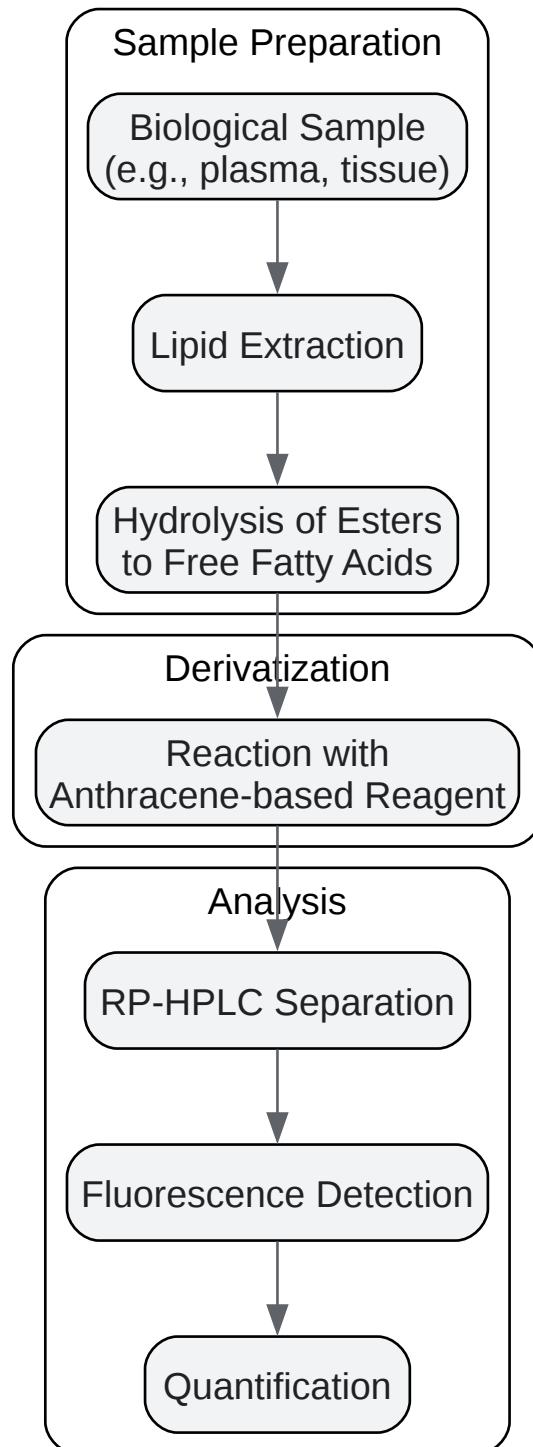
Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of **9-Anthraceneethanol**.

Applications in Research and Development

The unique combination of a fluorescent reporter and a reactive hydroxyl group makes **9-Anthraceneethanol** a versatile tool in several scientific disciplines.


Fluorescent Labeling and Derivatization for HPLC

One of the primary applications of anthracene derivatives is in the derivatization of molecules that lack a native chromophore or fluorophore, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC).[3] Carboxylic acids, such as fatty acids, are a key class of compounds that benefit from this approach.[3][6]

The hydroxyl group of **9-Anthraceneethanol** can be activated or converted to a better leaving group to react with the carboxylic acid moiety of an analyte, forming a highly fluorescent ester. This allows for the quantification of fatty acids at very low concentrations.[3] While specific protocols often utilize reagents like 9-anthryldiazomethane (ADAM) or 9-

chloromethylanthracene, **9-Anthraceneethanol** serves as a foundational structure for such derivatizing agents.[8][9]

General Workflow for Fatty Acid Derivatization

[Click to download full resolution via product page](#)

Caption: Workflow for fatty acid analysis using derivatization.

Building Block in Organic Synthesis and Drug Discovery

The anthracene scaffold is a privileged structure in medicinal chemistry and materials science. [10][11] Anthracene derivatives have been investigated for their potential anticancer and antimicrobial activities.[12][13][14][15] **9-Anthraceneethanol** can serve as a key intermediate in the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the anthracene moiety into larger molecular frameworks. This is particularly valuable in the development of novel therapeutic agents and functional materials.[10][16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **9-Anthraceneethanol**. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. [7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water. [7] For detailed safety information, it is always best to consult the latest Safety Data Sheet (SDS) from the supplier.[1][7][12][16][17]

Conclusion

9-Anthraceneethanol is a valuable chemical entity with significant potential, particularly as a fluorescent labeling agent and a synthetic intermediate. Its inherent photophysical properties, derived from the anthracene core, make it an excellent candidate for applications requiring high sensitivity. While more research is needed to fully elucidate its specific characteristics and expand its applications, the foundational knowledge of anthracene chemistry provides a strong basis for its use in innovative research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. jasco-global.com [jasco-global.com]
- 3. CAS 65487-67-4: 2,2,2-Trifluoro-1-(9-anthryl)ethanol [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. omic.org [omic.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. nbino.com [nbino.com]
- 11. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CN120187691A - Method for producing anthracene-9-carboxylic acid and reaction mixture - Google Patents [patents.google.com]
- 16. nbino.com [nbino.com]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580732#9-anthraceneethanol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com